
Isomenthol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomenthol acetate is an organic compound derived from isomenthol, a stereoisomer of menthol. It is a monoterpenoid ester with the chemical formula C12H22O2. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isomenthol acetate can be synthesized through the esterification of isomenthol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of isomenthol to this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isomenthol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isomenthol and acetic acid.
Reduction: this compound can be reduced to isomenthol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Hydrolysis: Isomenthol and acetic acid.
Reduction: Isomenthol.
Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Isomenthol acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations due to its cooling and soothing effects.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Wirkmechanismus
The mechanism of action of isomenthol acetate involves its interaction with sensory receptors in the skin and mucous membranes. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the sensation of coolness. This activation leads to a cooling effect and can also desensitize nociceptors, providing a soothing sensation.
Vergleich Mit ähnlichen Verbindungen
Isomenthol acetate is similar to other menthol derivatives such as menthol, neomenthol, and neoisomenthol. it is unique in its ester form, which imparts different physical and chemical properties. For example, this compound has a distinct aroma and may have different solubility and stability characteristics compared to its parent compound, isomenthol.
List of Similar Compounds
- Menthol
- Neomenthol
- Neoisomenthol
- Menthone
- Pulegone
This compound stands out due to its ester functionality, which can be exploited in various applications, particularly in the fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
20777-45-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 |
InChI-Schlüssel |
XHXUANMFYXWVNG-ZMLRMANQSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


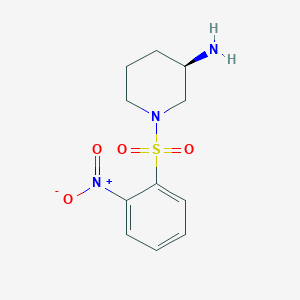

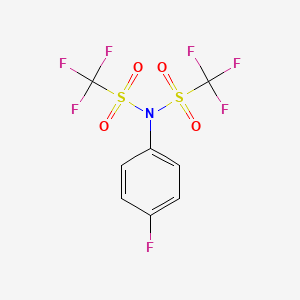
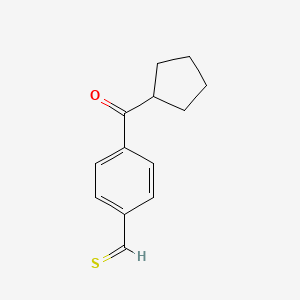
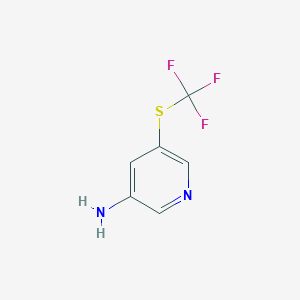

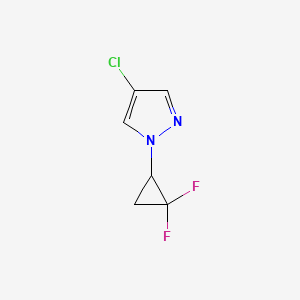
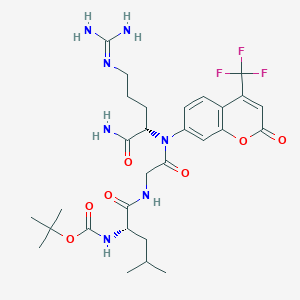
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
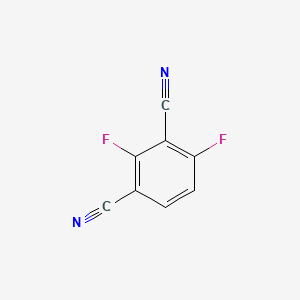

![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
